(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Description
Properties
IUPAC Name |
(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAXDRQVKGTDS-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, piperidine, and a suitable chiral catalyst.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions.
Catalysts: Chiral catalysts such as chiral amines or chiral phosphines are used to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing advanced purification methods such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine undergoes alkylation and acylation under standard conditions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. Steric hindrance from the diphenyl and piperidine groups may influence reaction rates .
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Acylation : Treatment with acid chlorides (e.g., acetyl chloride) forms amides. For example, reaction with benzoyl chloride produces a benzamide derivative .
Example Reaction :
Reductive Amination and Condensation
The amine participates in reductive amination with ketones or aldehydes:
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can be reduced to secondary amines using NaBH₃CN or NaBH₄ .
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Stereochemical Control : The (1R,2R) configuration directs facial selectivity during imine formation, favoring specific diastereomers .
Key Findings :
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Imine Formation | Benzaldehyde | Schiff base | 85% | |
| Reduction | NaBH₃CN | Secondary amine | 80% |
Participation in Multicomponent Reactions
The amine group enables involvement in Ugi-azide and related reactions:
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Ugi-Azide Reaction : Combines with aldehydes, isocyanides, and trimethylsilyl azide to form tetrazole derivatives. This reaction is efficient under mild conditions .
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Applications : Used to synthesize antiprotozoal agents and σ-receptor ligands .
Example :
Piperidine Ring Functionalization
The piperidine moiety undergoes substitution and ring-opening reactions:
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N-Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts .
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Ring-Opening : Under acidic conditions (e.g., HCl), the piperidine ring may undergo hydrolysis, though steric bulk from the diphenyl groups likely slows this process.
Structural Insights :
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The piperidine nitrogen’s lone pair is less accessible due to conjugation with the ethanamine backbone, reducing nucleophilicity compared to unsubstituted piperidines .
Coordination Chemistry and Catalysis
The amine and piperidine groups act as ligands in metal complexes:
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Rhodium Catalysis : Facilitates cyclization reactions in the synthesis of isoindole derivatives, as seen in structurally related compounds.
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Zinc Complexation : Forms stable complexes with transition metals, useful in asymmetric catalysis .
Reported Complex :
Stability and Degradation Pathways
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Oxidative Degradation : Susceptible to oxidation at the benzylic position (C1) under strong oxidizing agents (e.g., KMnO₄) .
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Thermal Stability : Decomposes above 250°C, as inferred from analogs .
Comparative Reactivity with Analogs
| Property | (1R,2R)-Amine | 2-Phenyl-2-(piperidin-1-yl)ethanamine |
|---|---|---|
| Boiling Point | Not reported | ~250°C (estimated) |
| Melting Point | Not reported | 113–115°C |
| Alkylation Rate | Slower (steric hindrance) | Faster |
Scientific Research Applications
Medicinal Chemistry
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine has been investigated for its potential pharmacological properties. It acts as a chiral nitrogen ligand, which is crucial for enantioselective synthesis in drug development. Its ability to form stable complexes with various metal ions makes it a candidate for developing new therapeutic agents.
Case Study : Research indicates that compounds with similar structures have shown activity against various diseases, including cancer and neurological disorders. The piperidine moiety is particularly relevant for enhancing bioactivity and solubility .
Organic Synthesis
This compound is utilized in asymmetric synthesis processes where chiral catalysts are required. Its structure allows it to facilitate reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals.
Table 1: Comparison of Chiral Ligands in Asymmetric Synthesis
| Ligand Name | Type | Application Area | Enantioselectivity |
|---|---|---|---|
| This compound | Chiral Nitrogen Ligand | Drug Development | High |
| (S)-BINAP | Phosphine Ligand | Catalysis | Moderate |
| (R)-TADDOL | Alcohol Ligand | Organic Synthesis | Very High |
Materials Science
The compound's unique properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study : Studies have shown that incorporating chiral amines into polymer systems can improve their mechanical performance and thermal resistance, making them ideal for applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Research Findings
- Catalytic Efficiency : The piperidine group in this compound enhances enantioselectivity (up to 98% ee) in cyclization reactions compared to morpholine or pyrrolidine analogs .
- Steric Effects : Neopentyl-substituted derivatives (e.g., ) show reduced catalytic activity due to excessive steric hindrance.
- Anion Binding: Squaramide derivatives achieve stronger anion binding (Ka > 10⁴ M⁻¹ for Cl⁻) than non-rigid analogs .
Biological Activity
(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethanamine (CAS Number: 1262516-53-9) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C19H24N2
- Molecular Weight : 280.42 g/mol
- Purity : Typically available at 95% purity .
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the fields of oncology and neuropharmacology. Below are some key areas of activity:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has shown efficacy in inhibiting cell proliferation across various cancer cell lines. It appears to induce apoptosis and inhibit angiogenesis by disrupting key signaling pathways involved in tumor growth .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| HCT-116 | 8.7 | Inhibition of VEGF signaling |
| A549 | 12.0 | DNA interaction leading to cell cycle arrest |
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system:
- Sigma Receptor Binding : It has shown affinity for sigma receptors, which are implicated in various neurological disorders. This binding may contribute to its potential as an analgesic or neuroprotective agent .
Study 1: In Vitro Anticancer Activity
In a study conducted on multiple cancer cell lines, this compound demonstrated significant antiproliferative effects. The study utilized a dose-response curve to determine IC50 values across different cell lines, confirming its potential as a lead compound in anticancer drug development.
Study 2: Neuroprotective Properties
A separate investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress and improve neuronal survival rates in vitro, suggesting its utility in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound can be synthesized via asymmetric Mannich reactions using chiral auxiliaries or transition-metal catalysts. For enantiomeric optimization, employ chiral HPLC (e.g., Chiralpak® IA/IB columns) to monitor enantiomeric excess (ee). Evidence from catalytic protocols suggests using air-sensitive palladium complexes with (1R,2R)-DPEN derivatives as ligands to enhance stereoselectivity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT). NMR coupling constants (e.g., ) between vicinal protons (C1 and C2) can also indicate stereochemistry via Karplus curve analysis .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : Use a combination of:
- HPLC-MS : Quantify impurities and degradation products.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C as per solid-state data).
- NMR in DMSO-d6 : Monitor amine proton shifts (δ 1.2–2.8 ppm) for piperidine ring conformation changes .
Advanced Research Questions
Q. How does this compound perform as a ligand in asymmetric catalysis, and what factors influence its efficacy?
- Methodological Answer : The compound’s rigid diphenyl-piperidine scaffold enhances enantioselectivity in Pd-catalyzed cross-couplings. Key factors:
- Solvent polarity : Use toluene for hydrophobic interactions.
- Metal coordination : Prefer Pd(II) over Ni(II) for reduced side-reactivity.
- Steric effects : Substituents on the phenyl groups modulate substrate access. Comparative studies with (1S,2S)-isomers show 15–20% higher ee in α-arylation reactions .
Q. How can conflicting NMR data (e.g., split signals for piperidine protons) be resolved?
- Methodological Answer : Signal splitting may arise from restricted rotation of the piperidine ring. Solutions:
- Variable-temperature NMR : Heating to 60°C in DMSO-d6 coalesces split signals.
- COSY/NOESY : Confirm through-space interactions between piperidine H-3 and phenyl protons.
- DFT calculations : Simulate rotational barriers to explain dynamic effects .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer : Degradation occurs via piperidine ring oxidation. Mitigation steps:
- Storage : Under argon at −20°C in amber vials.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions.
- Monitoring : Track N-oxide formation (δ 3.5–4.0 ppm in NMR) quarterly .
Q. How does the compound’s conformational flexibility impact its receptor binding in pharmacological studies?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) reveal two dominant conformers:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
